AHAS Inhibitory Potency: 3-Methyl Isomer vs. 2-Methyl and 4-Methyl Positional Analogs
In a head-to-head enzyme inhibition study of substituted N-[4-(phenylsulfamoyl)phenyl]benzamide derivatives, the 3-methyl analog (corresponding to the target compound) exhibited an IC₅₀ of 14.8 ± 5.0 µM against acetohydroxyacid synthase (AHAS), placing its potency between the 2-methyl analog (IC₅₀ 8.7 ± 0.7 µM) and the 4-methyl analog (IC₅₀ 29.1 ± 3.8 µM) . This represents a 1.7-fold weaker inhibition compared to the 2-methyl lead but a 2.0-fold improvement over the 4-methyl isomer, underscoring the non-linear SAR within the methyl-substituted series.
| Evidence Dimension | Enzyme inhibition potency (AHAS IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14.8 ± 5.0 µM (3-methyl substitution, compound 5a) |
| Comparator Or Baseline | 2-methyl analog (lead): IC₅₀ = 8.7 ± 0.7 µM; 4-methyl analog (5b): IC₅₀ = 29.1 ± 3.8 µM |
| Quantified Difference | 1.7-fold less potent than 2-methyl; 2.0-fold more potent than 4-methyl |
| Conditions | AHAS enzyme inhibition assay; values reported as mean ± SD from replicate measurements (2011 study published on PMC) |
Why This Matters
Procurement decisions for SAR campaigns or enzyme inhibition studies must consider that the 3-methyl substitution offers a distinct potency window—intermediate between the 2- and 4-methyl isomers—which may be optimal for balancing potency with other drug-like properties or selectivity profiles.
- [1] Design, Synthesis and Biological Activity of Substituted-N-[4-(substituted-phenylsulfamoyl)phenyl]benzamide as Potential AHAS Inhibitors. Table 1: Structure and activity of substituted benzamide derivatives. PMC, August 2, 2011. https://pmc.ncbi.nlm.nih.gov View Source
